4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C5H7ClN4. It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group and two methyl groups attached to the triazine ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine . The primary targets of this compound are microbial pathogens, including Gram-negative bacteria such as Escherichia coli, and Gram-positive bacteria such as Staphylococcus aureus .
Mode of Action
It is known that 1,3,5-triazine derivatives exhibit antimicrobial activity, suggesting that they interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound interferes with essential biochemical processes in bacteria, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. Some compounds in this class have shown promising activity against Staphylococcus aureus and Escherichia coli, with antimicrobial activity comparable to that of ampicillin .
Biochemical Analysis
Biochemical Properties
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides . This compound’s reactivity is attributed to its ability to form stable intermediates with nucleophiles, such as amines and alcohols, thereby promoting efficient coupling reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is known for its stability, but it can undergo degradation under certain conditions. Studies have shown that prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products . These degradation products can have different biological activities, potentially influencing the long-term effects of the compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including cellular damage and organ toxicity. Studies have identified specific threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit certain metabolic enzymes, leading to the accumulation of specific metabolites . Additionally, it can modulate the activity of key regulatory enzymes, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells . Once inside the cells, it can interact with various binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it can be directed to other organelles, such as mitochondria, where it can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with dimethylamine and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atoms on the triazine ring . The general reaction scheme is as follows:
C3N3Cl3+2CH3NH2→C5H7ClN4+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of automated systems to control the addition of reagents and the removal of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or organic solvent.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include substituted triazines, which have applications in various fields such as agriculture, pharmaceuticals, and materials science .
Scientific Research Applications
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-1,3,5-triazin-2-amine
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Uniqueness
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is unique due to the presence of the chloro group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs. This makes it a versatile intermediate in the synthesis of various functionalized triazines .
Properties
IUPAC Name |
4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-8-4(6)10-5(7-2)9-3/h1-2H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFLTDNAJUBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260678 | |
Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57639-19-7 | |
Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57639-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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